
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane is an organic compound that belongs to the class of halogenated alkanes It is characterized by the presence of both chlorine and iodine atoms attached to a propane backbone, along with a propan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane can be achieved through several methods. One common approach involves the halogenation of 2-methyl-2-(propan-2-yloxy)propane using chlorine and iodine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective substitution of hydrogen atoms with halogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide, potassium chloride, and other halide salts. Reactions are typically carried out in polar solvents such as acetone or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkenes.
Aplicaciones Científicas De Investigación
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological interactions.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The propan-2-yloxy group can also affect the compound’s solubility and stability, impacting its overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-iodopropane: Similar in structure but lacks the propan-2-yloxy group.
1-Iodo-2-methylpropane: Contains an iodine atom but differs in the position of the halogen and the absence of the propan-2-yloxy group.
2-Chloro-2-methylpropane: Contains a chlorine atom but lacks the iodine and propan-2-yloxy groups.
Uniqueness
1-Chloro-3-iodo-2-methyl-2-(propan-2-yloxy)propane is unique due to the presence of both chlorine and iodine atoms along with the propan-2-yloxy group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C7H14ClIO |
|---|---|
Peso molecular |
276.54 g/mol |
Nombre IUPAC |
1-chloro-3-iodo-2-methyl-2-propan-2-yloxypropane |
InChI |
InChI=1S/C7H14ClIO/c1-6(2)10-7(3,4-8)5-9/h6H,4-5H2,1-3H3 |
Clave InChI |
IBUGPDRCKOOPOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(C)(CCl)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


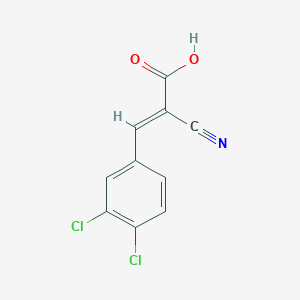
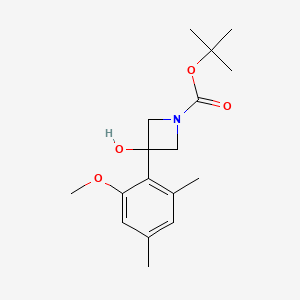
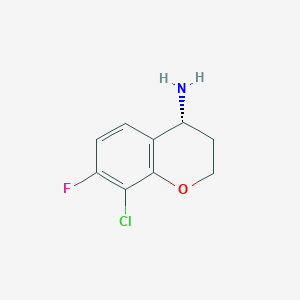

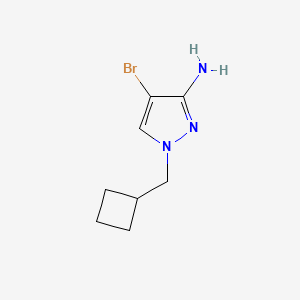
![5-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240469.png)


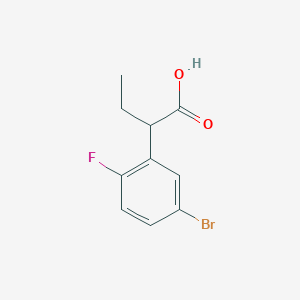
![9-Boc-2,9-diaza-spiro[6.4]undecan-1-one](/img/structure/B15240504.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)morpholine](/img/structure/B15240507.png)
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15240509.png)

![{2-[(1,2,3-Thiadiazol-4-ylmethyl)amino]phenyl}methanol](/img/structure/B15240527.png)
